molecular formula C18H21NO4S B330228 METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B330228
M. Wt: 347.4 g/mol
InChI Key: OTQDSIIFKMHOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C18H21NO4S . This compound is notable for its unique structure, which includes a thiophene ring fused with a cyclooctane ring, and a furoyl group attached to an amino group. It has a molar mass of 347.42864 g/mol .

Preparation Methods

The synthesis of METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine . This reaction is typically carried out under microwave-assisted conditions to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The furoyl and thiophene groups may facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its fused ring structure and the presence of both furoyl and thiophene groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[(5-methylfuran-2-carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H21NO4S/c1-11-9-10-13(23-11)16(20)19-17-15(18(21)22-2)12-7-5-3-4-6-8-14(12)24-17/h9-10H,3-8H2,1-2H3,(H,19,20)

InChI Key

OTQDSIIFKMHOJH-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC

Origin of Product

United States

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